molecular formula C23H20O6 B2463584 3-[3-(4-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid CAS No. 777857-57-5

3-[3-(4-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid

Cat. No.: B2463584
CAS No.: 777857-57-5
M. Wt: 392.407
InChI Key: SHLLZCKYJGBICK-UHFFFAOYSA-N
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Description

The compound 3-[3-(4-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid belongs to the furocoumarin family, characterized by a fused furanochromene backbone substituted with a 4-methoxyphenyl group and a propanoic acid side chain.

  • Core structure: A furo[3,2-g]chromen-7-one scaffold with methyl groups at positions 5 and 7.
  • Substituents: A 4-methoxyphenyl group at position 3 and a propanoic acid chain at position 4.
  • Functional roles: Such derivatives are often explored for anti-inflammatory, antiviral, or enzyme-inhibitory activities due to their interaction with biological targets like proteases or transcription factors .

Properties

IUPAC Name

3-[3-(4-methoxyphenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O6/c1-12-16(8-9-20(24)25)23(26)29-22-13(2)21-18(10-17(12)22)19(11-28-21)14-4-6-15(27-3)7-5-14/h4-7,10-11H,8-9H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLLZCKYJGBICK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)OC)C)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[3-(4-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid can be achieved through a multicomponent condensation reaction. This method involves the reaction of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media . This approach is advantageous as it allows for the synthesis of the target compound in a single synthetic stage.

Chemical Reactions Analysis

3-[3-(4-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

    Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds related to furocoumarins exhibit significant anticancer properties. For instance, studies have shown that derivatives of furocoumarins can inhibit the proliferation of cancer cell lines such as HCT-116 and MCF-7. These studies often employ various assays to determine the IC50 values, which indicate the concentration required to inhibit cell growth by 50%. The furocoumarin derivatives have demonstrated promising results in this regard, suggesting their potential as anticancer agents .

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated. Studies have shown that furocoumarin derivatives can exhibit significant antibacterial and antifungal activities against various strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The mechanism behind this activity is believed to involve the disruption of microbial cell membranes or interference with metabolic pathways .

Case Studies

  • Anticancer Study : A series of furocoumarin derivatives were synthesized and tested for their antiproliferative activity against human cancer cell lines. The results showed that certain derivatives had IC50 values ranging from 1.9 to 7.52 µg/mL, indicating strong potential for further development as therapeutic agents .
  • Antimicrobial Screening : In another study, various synthesized compounds were screened for their antimicrobial properties using well diffusion methods. Compounds derived from furocoumarins exhibited significant inhibition against bacterial strains at concentrations as low as 6.25 µg/mL, highlighting their potential as future antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Modifications in the methoxy group or variations in the furocoumarin structure can lead to enhanced biological activity. For example, compounds with electron-withdrawing groups have been shown to improve antimicrobial potency .

Mechanism of Action

The mechanism of action of 3-[3-(4-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s furocoumarin moiety allows it to intercalate into DNA, leading to the formation of covalent bonds upon exposure to ultraviolet (UV) light. This property makes it useful in phototherapy for skin conditions such as psoriasis and vitiligo .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenyl Derivatives

3-[3-(3-Methoxyphenyl)-5,9-Dimethyl-7-Oxo-7H-Furo[3,2-g]Chromen-6-yl]Propanoic Acid
  • Key differences : Methoxy group at the meta (3-) position of the phenyl ring instead of para (4-).
  • Molecular data: Property Value Source Molecular formula C₃₃H₂₀O₆ Average mass 392.407 g/mol Monoisotopic mass 392.125988 Da
3-[3-(4-Fluorophenyl)-5,9-Dimethyl-7-Oxo-7H-Furo[3,2-g]Chromen-6-yl]Propanoic Acid
  • Key differences : Fluorine replaces methoxy at the para position.
  • Molecular data: Property Value Source CAS No. 175135-60-1 Purity 97%
  • Implications : Fluorine’s electronegativity and smaller size may enhance metabolic stability but reduce π-π stacking interactions in binding pockets .

Substituent Variations on the Furochromen Core

3-(3,5,9-Trimethyl-7-Oxo-7H-Furo[3,2-g]Chromen-6-yl)Propanoic Acid
  • Key differences : Additional methyl group at position 3.
  • Molecular data: Property Value Source CAS No. 777857-42-8 Molecular formula C₁₇H₁₆O₅ Molecular weight 300.31 g/mol
  • Implications : Increased hydrophobicity from the trimethylated core may enhance membrane permeability but reduce solubility .
2-{5,9-Dimethyl-7-Oxo-3-Phenyl-7H-Furo[3,2-g]Chromen-6-yl}Acetic Acid
  • Key differences: Acetic acid side chain (shorter than propanoic acid) and phenyl instead of methoxyphenyl.
  • Molecular data: Property Value Source CAS No. 664366-10-3 Molecular formula C₂₁H₁₆O₅

Pharmacologically Active Analogs

ZINC02123811
  • Structure: 1-(3-(2,5,9-Trimethyl-7-Oxo-3-Phenyl-7H-Furo[3,2-g]Chromen-6-yl)Propanoyl)Piperidine-4-Carboxamide.
  • Comparison: The piperidine-carboxamide tail enhances solubility and target specificity compared to propanoic acid derivatives, which may prioritize different pharmacokinetic profiles .
Y040-9033
  • Structure: 3-[3-(3,4-Dihydro-2H-1,5-Benzodioxepin-7-yl)-5,9-Dimethyl-7-Oxo-7H-Furo[3,2-g]Chromen-6-yl]Propanoic Acid.
  • Activity : Included in screening libraries for autophagy, antibacterial, and cancer targets .
  • Molecular data :

    Property Value
    Molecular weight 434.45 g/mol
    logP 3.881

Biological Activity

The compound 3-[3-(4-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid is a derivative of furocoumarin and has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, highlighting its significance in pharmacological research.

Synthesis and Characterization

The synthesis of this compound typically involves a multicomponent reaction involving 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum's acid. The reaction proceeds under reflux conditions in acetonitrile and requires careful stoichiometric control to achieve high yields (up to 74%) . Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.

Antioxidant Activity

Research indicates that derivatives of furocoumarin possess significant antioxidant properties . These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and cardiovascular disorders .

Anti-inflammatory Effects

Studies have demonstrated that compounds similar to this compound exhibit anti-inflammatory activities . They have been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Properties

Preliminary studies indicate that this compound may have anticancer effects , particularly against specific cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation . Further investigations are needed to elucidate the precise pathways involved.

Case Studies

  • Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that treatment with furocoumarin derivatives resulted in reduced cell viability and increased apoptosis rates. These findings suggest a promising avenue for developing new anticancer agents.
  • Animal Models : In vivo studies are necessary to assess the pharmacokinetics and therapeutic efficacy of this compound in animal models. Early results indicate potential for reducing tumor size in xenograft models when administered at specific dosages.

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of cytokine release
AnticancerInduction of apoptosis

Q & A

Q. What are the recommended synthetic strategies for preparing 3-[3-(4-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid?

The synthesis typically involves a multi-step approach:

  • Step 1 : Construct the furochromenone core via cyclization of substituted coumarin or chromene precursors under acidic or basic conditions. For example, condensation of 4-methoxybenzaldehyde derivatives with resorcinol analogs can yield the fused furochromene scaffold .
  • Step 2 : Introduce the propanoic acid moiety through nucleophilic substitution or alkylation. This may involve reacting the core structure with bromopropionic acid or using a Michael addition with acrylic acid derivatives .
  • Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) and finalize the product via recrystallization (e.g., ethanol/water mixtures). Monitor reaction progress using TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) or HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the furochromenone core at δ 6.5–8.0 ppm).
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for the lactone and propanoic acid groups) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected at m/z 424.15 for C24H22O6) .
  • Elemental Analysis : Ensure purity (>95% by CHNS analysis) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC50 determination at 1–100 µM) .
  • Antimicrobial testing : Use agar diffusion assays against E. coli and S. aureus (concentrations: 10–500 µg/mL) .
  • Anti-inflammatory activity : Measure inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can structural ambiguities in the furochromenone core be resolved?

Advanced methods include:

  • X-ray crystallography : Resolve stereochemistry and confirm substituent positions (e.g., methoxy group orientation) .
  • 2D NMR (COSY, NOESY) : Elucidate through-space interactions (e.g., NOE correlations between methyl groups at C5/C9 and adjacent protons) .
  • DFT calculations : Compare theoretical and experimental NMR/IR data to validate electronic environments .

Q. What experimental designs address contradictions in reported biological activities?

Discrepancies in IC50 values or efficacy across studies often arise from:

  • Solubility variability : Pre-test solubility in DMSO, PBS, or cell culture media. Use sonication or surfactants (e.g., Tween-80) for hydrophobic compounds .
  • Cell line specificity : Compare activity across multiple lines (e.g., epithelial vs. leukemic cells) .
  • Assay conditions : Standardize incubation times (24–72 hrs) and serum concentrations (5–10% FBS) to minimize variability .

Q. What mechanistic studies elucidate its mode of action?

  • Molecular docking : Predict binding to targets like DNA topoisomerase II or estrogen receptors (Autodock Vina, PDB IDs: 1QZR, 3ERT) .
  • Gene expression profiling : Use RNA-seq to identify pathways modulated in treated cells (e.g., apoptosis markers like Bcl-2/Bax) .
  • Enzyme inhibition assays : Quantify inhibition of kinases (e.g., EGFR) or proteases (e.g., MMP-9) via fluorometric kits .

Q. How can computational modeling guide derivative optimization?

  • QSAR studies : Correlate substituent electronegativity (e.g., methoxy vs. chloro groups) with bioactivity to design analogs .
  • ADMET prediction : Use SwissADME to optimize logP (target: 2–4) and reduce hepatotoxicity risks .
  • MD simulations : Assess stability of compound-target complexes (e.g., 100 ns simulations in GROMACS) .

Methodological Notes

  • Synthesis optimization : Increase yields by optimizing reaction temperature (70–90°C for cyclization) and catalyst (e.g., p-TsOH for ester hydrolysis) .
  • Biological assay controls : Include vehicle (DMSO) and positive controls (e.g., doxorubicin for cytotoxicity, indomethacin for COX-2 inhibition) .
  • Data validation : Replicate key findings in ≥3 independent experiments and report mean ± SEM. Use ANOVA with post-hoc tests for statistical significance .

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